molecular formula C10H12FNO2 B13052715 1-Amino-1-(4-fluoro-3-methoxyphenyl)acetone

1-Amino-1-(4-fluoro-3-methoxyphenyl)acetone

Cat. No.: B13052715
M. Wt: 197.21 g/mol
InChI Key: YDVMYAKBBKRGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(4-fluoro-3-methoxyphenyl)acetone is a versatile chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol This compound is known for its unique structural features, which include an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Preparation Methods

The synthesis of 1-Amino-1-(4-fluoro-3-methoxyphenyl)acetone typically involves the following steps:

Chemical Reactions Analysis

1-Amino-1-(4-fluoro-3-methoxyphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

1-Amino-1-(4-fluoro-3-methoxyphenyl)acetone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of novel therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-fluoro-3-methoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups enhance its lipophilicity and membrane permeability. These properties enable the compound to modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-5,10H,12H2,1-2H3

InChI Key

YDVMYAKBBKRGKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)F)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.